Phosphonium, (10-carboxydecyl)triphenyl-, bromide

概要

説明

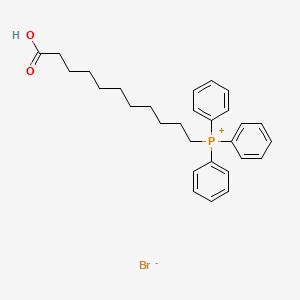

Phosphonium, (10-carboxydecyl)triphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C29H36BrO2P. This compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 10-carboxydecyl chain. It is commonly used in various chemical and biological applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

Phosphonium, (10-carboxydecyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 11-bromoundecanoic acid. The reaction typically occurs under reflux conditions at elevated temperatures (around 85°C) for several hours to ensure complete conversion . The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

Phosphonium, (10-carboxydecyl)triphenyl-, bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

Hydrolysis: The ester bond in the 10-carboxydecyl chain can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions typically occur in polar solvents like water or alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester bond.

Major Products Formed

Substitution Reactions: The major products are new phosphonium salts with different anions.

Oxidation and Reduction Reactions: The products depend on the specific redox reaction, potentially forming phosphine oxides or reduced phosphines.

Hydrolysis: The hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.

科学的研究の応用

Anticancer Research

Recent studies have highlighted the cytotoxic properties of phosphonium salts, including (10-carboxydecyl)triphenyl-, bromide, against cancer cell lines. For instance, phosphonium salts have been shown to selectively accumulate in the mitochondria of neoplastic cells, leading to increased cytotoxicity compared to traditional chemotherapeutics like cisplatin. In particular, compounds with halogen anions exhibit enhanced potency against HeLa cells, with some phosphonium salts demonstrating IC50 values significantly lower than those of established anticancer drugs .

Key Findings:

- Cytotoxic Activity: Phosphonium salts are more potent against HeLa cells than cisplatin, with IC50 values indicating superior efficacy .

- Mechanism of Action: These compounds may induce cell death through mechanisms independent of apoptosis, suggesting alternative pathways for anticancer activity .

Antimicrobial Applications

Phosphonium ionic liquids have been investigated for their antibacterial properties, particularly against antibiotic-resistant strains such as Acinetobacter baumannii. Experimental studies have confirmed their effectiveness in inhibiting bacterial growth and biofilm formation, which is crucial in clinical settings where biofilms contribute to persistent infections .

Key Findings:

- Antibacterial Activity: Phosphonium ionic liquids demonstrate significant activity against resistant bacterial strains .

- Antioxidant Properties: These compounds also exhibit antioxidant capabilities, providing a dual action that may enhance their therapeutic potential .

Material Science

In material science, phosphonium salts are being explored for their role in enhancing the properties of polymers and nanocomposites. For example, the synthesis of phosphonium bromide-montmorillonite nanocomposites has shown promising results in improving flame retardancy and dielectric properties of epoxy materials. This application is particularly relevant in developing safer and more efficient materials for electrical insulation and fire-resistant applications .

Key Findings:

- Nanocomposite Development: Incorporation of phosphonium salts into polymer matrices can significantly enhance thermal stability and flame resistance .

- Dielectric Properties: The presence of phosphonium compounds improves the dielectric characteristics of epoxy resins, making them suitable for electronic applications .

作用機序

Phosphonium, (10-carboxydecyl)triphenyl-, bromide exerts its effects primarily through its interaction with cellular membranes. The lipophilic nature of the triphenylphosphonium group allows the compound to insert into lipid bilayers, particularly in mitochondria . This insertion disrupts membrane potential and can lead to mitochondrial swelling and increased membrane permeability. The compound’s ability to target mitochondria makes it useful in studies of mitochondrial function and dysfunction.

類似化合物との比較

Similar Compounds

Decyl(triphenyl)phosphonium bromide: Similar in structure but with a shorter alkyl chain.

Dodecyl(triphenyl)phosphonium bromide: Similar but with a longer alkyl chain.

Methyl(triphenyl)phosphonium bromide: Contains a methyl group instead of a longer alkyl chain.

Uniqueness

Phosphonium, (10-carboxydecyl)triphenyl-, bromide is unique due to the presence of the carboxydecyl chain, which imparts additional functionality and potential for further chemical modification. This makes it particularly useful in applications requiring specific targeting or reactivity.

生物活性

Phosphonium, (10-carboxydecyl)triphenyl-, bromide is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms, and applications based on diverse research findings.

- Chemical Formula : C23H24BrO2P

- Molecular Weight : 443.31 g/mol

- CAS Number : 17814-85-6

- Structure : The compound features a triphenylphosphonium cation linked to a carboxydecyl group, which enhances its lipophilicity and targeting capabilities.

The biological activity of phosphonium compounds often involves their ability to target mitochondria due to the positive charge on the phosphonium ion. This characteristic allows them to penetrate cellular membranes effectively. Once inside the cell, they can influence mitochondrial function and cellular metabolism.

Key Mechanisms:

- Mitochondrial Targeting : The triphenylphosphonium moiety facilitates accumulation within mitochondria, allowing for localized effects.

- Antioxidant Activity : Some studies suggest that these compounds may act as antioxidants, protecting cells from oxidative stress.

- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, including resistant strains.

Biological Activity

- Antimicrobial Effects :

- Antiproliferative Effects :

- Mitochondrial Dysfunction Induction :

Case Studies

Toxicity and Safety

While phosphonium compounds exhibit promising biological activities, it is crucial to assess their safety profiles. The compound's absorption characteristics suggest high gastrointestinal absorption and potential blood-brain barrier permeability, which necessitates careful evaluation in therapeutic contexts .

特性

IUPAC Name |

10-carboxydecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35O2P.BrH/c30-29(31)24-16-5-3-1-2-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,1-6,16-17,24-25H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFYJWNAWIJMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465658 | |

| Record name | Phosphonium, (10-carboxydecyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7530-96-3 | |

| Record name | Phosphonium, (10-carboxydecyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。